

Application Notes and Protocols: 1H-Indazole-3-carbonitrile Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: *1H-indazole-3-carbonitrile*

Cat. No.: B1297773

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and clinical-stage kinase inhibitors.^[1] Derivatives of **1H-indazole-3-carbonitrile**, in particular, have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.^{[1][2]} These compounds typically function as ATP-competitive inhibitors, targeting the kinase domain and blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.^{[3][4]} This document provides a summary of their activity against key kinase targets, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected **1H-indazole-3-carbonitrile** and related indazole derivatives against several important kinase targets.

Table 1: Inhibition of c-MET Kinase by 1H-Indazole Derivatives

Compound	Target	IC50 (nM)	Assay Type	Reference
Compound 15	c-MET (D1228V mutant)	-	Biochemical	[3]
Compound 16	c-MET (D1228V mutant)	Lower than expected binding affinity	Biochemical	[3]
Ligand 2 Optimization	WT c-MET, D1228V c-MET	Nanomolar activities	Biochemical & Cellular	[3][4]

Note: Specific IC50 values for compounds 15 and 16 were not provided in the source material, but their relative activities were described.[3]

Table 2: Inhibition of PAK1 Kinase by 1H-Indazole-3-carboxamide Derivatives

Compound	Target	IC50 (nM)	Kinase Selectivity	Reference
Compound 301	PAK1	9.8	High selectivity against a panel of 29 kinases	

Table 3: Inhibition of AXL and FGFR Kinases by 1H-Indazole Derivatives

Compound	Target	IC50 (nM)	Assay Type	Reference
Fragment Hit 11	AXL	-	Biochemical Screen	
Fragment 24	AXL	-	Biochemical Screen	
Inhibitor 54	AXL	Potent inhibitor	Biochemical	
Compound 27a	FGFR1	< 4.1	Enzymatic	[1]
Compound 27a	FGFR2	2.0	Enzymatic	[1]
Compound 99	FGFR1	2.9	Enzymatic	[2]

Note: AXL inhibitor potencies were described qualitatively in the provided search results.

Table 4: Inhibition of Other Kinases by 1H-Indazole Derivatives

Compound	Target	IC50 (nM)	Cell Line	IC50 (μM)	Reference
Compound 89	Bcr-Abl (WT)	14	K562	6.50	[2]
Compound 89	Bcr-Abl (T315I)	450	-	-	[2]
Compound 109	EGFR (T790M)	5.3	-	-	[2]
Compound 109	EGFR	8.3	-	-	[2]
Compound 119	ERK1/2	20 and 7	-	-	[2]

Experimental Protocols

Protocol 1: General Synthesis of 1H-Indazole-3-carbonitrile Derivatives

This protocol describes a general method for synthesizing the **1H-indazole-3-carbonitrile** core, which can then be further functionalized. The synthesis often starts from appropriately substituted aniline or benzonitrile precursors.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Step 1: Synthesis of 3-Iodo-1H-indazole This intermediate is crucial for subsequent cross-coupling reactions to introduce diversity at the 3-position.[\[8\]](#)

- Dissolve 1H-indazole (1.0 eq) in dimethylformamide (DMF).
- Add potassium hydroxide (KOH) (2.0 eq) to the solution.
- Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the mixture.
- Stir the reaction at room temperature for 3 hours.[\[9\]](#)
- Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to precipitate the product.[\[9\]](#)
- Filter the solid, wash with water, and dry to yield 3-iodo-1H-indazole.[\[9\]](#)

Step 2: Suzuki Cross-Coupling for C-3 Functionalization This step introduces various aryl or heteroaryl groups at the C-3 position.[\[8\]](#)[\[10\]](#)

- To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, ~2-5 mol%), and a base (e.g., CsF or K₂CO₃, 2.0 eq).[\[10\]](#)
- Add a suitable solvent system, such as a mixture of dioxane and water.
- Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired C-3 functionalized indazole derivative.

Step 3: Conversion to 3-carbonitrile (if not starting from a nitrile precursor) If the desired end product is a 3-carbonitrile, a cyanation reaction can be performed on the 3-iodo-1H-indazole intermediate.

- Combine 3-iodo-1H-indazole (1.0 eq), a cyanide source (e.g., Zn(CN)2 or CuCN), and a palladium catalyst (e.g., Pd(PPh3)4) in a solvent like DMF or DMA.
- Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
- Work up the reaction as described in Step 2 and purify by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a typical biochemical assay to determine the IC50 value of a test compound against a purified kinase.[\[11\]](#)

- Reagents and Materials:
 - Purified recombinant kinase (e.g., c-MET, AXL).
 - Kinase-specific substrate (peptide or protein).
 - ATP (Adenosine triphosphate).
 - Test compound (**1H-indazole-3-carbonitrile** derivative) dissolved in DMSO.
 - Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor).

- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ -32P]ATP).
- Microplate (e.g., 384-well).

- Procedure:
 1. Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase assay buffer.
 2. In a microplate, add the kinase and the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow compound binding.
 3. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 4. Incubate the reaction for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30 °C or 37 °C).
 5. Stop the reaction by adding a stop solution or by adding the detection reagent.
 6. Quantify the kinase activity. If using ADP-Glo™, measure the luminescence which correlates with the amount of ADP produced. If using radiolabeled ATP, measure the incorporation of 32P into the substrate.
 7. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
 8. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 3: Cellular Anti-Proliferative Assay (MTT Assay)

This protocol measures the ability of a compound to inhibit the proliferation of cancer cell lines.

[12][13]

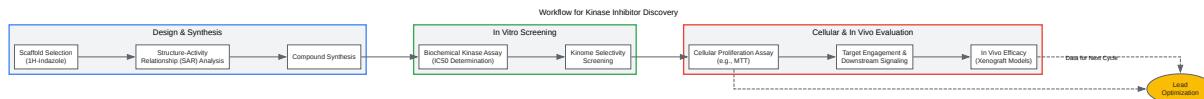
- Reagents and Materials:

- Cancer cell line (e.g., K562 for Bcr-Abl, A549 for various RTKs).[12]

- Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.
- Test compound dissolved in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
- 96-well cell culture plate.
- Microplate reader.

- Procedure:
 1. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.
 3. After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
 4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
 5. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
 6. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 7. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

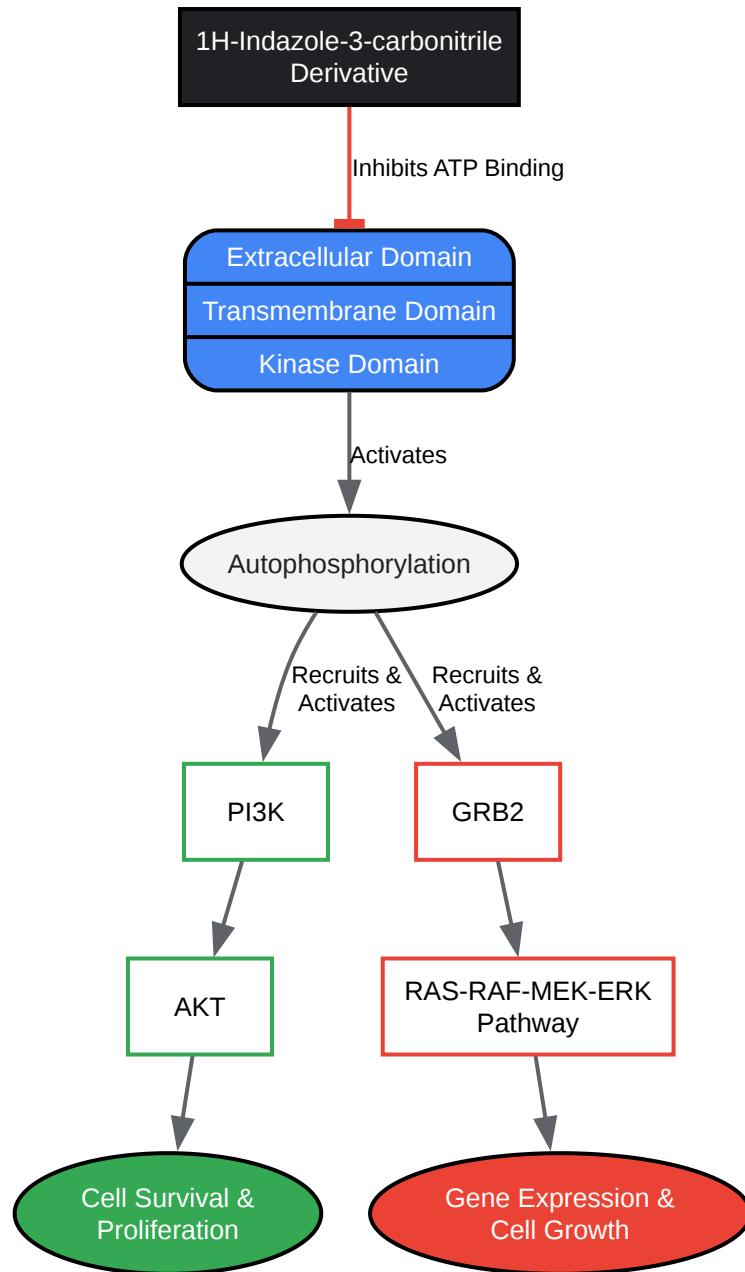
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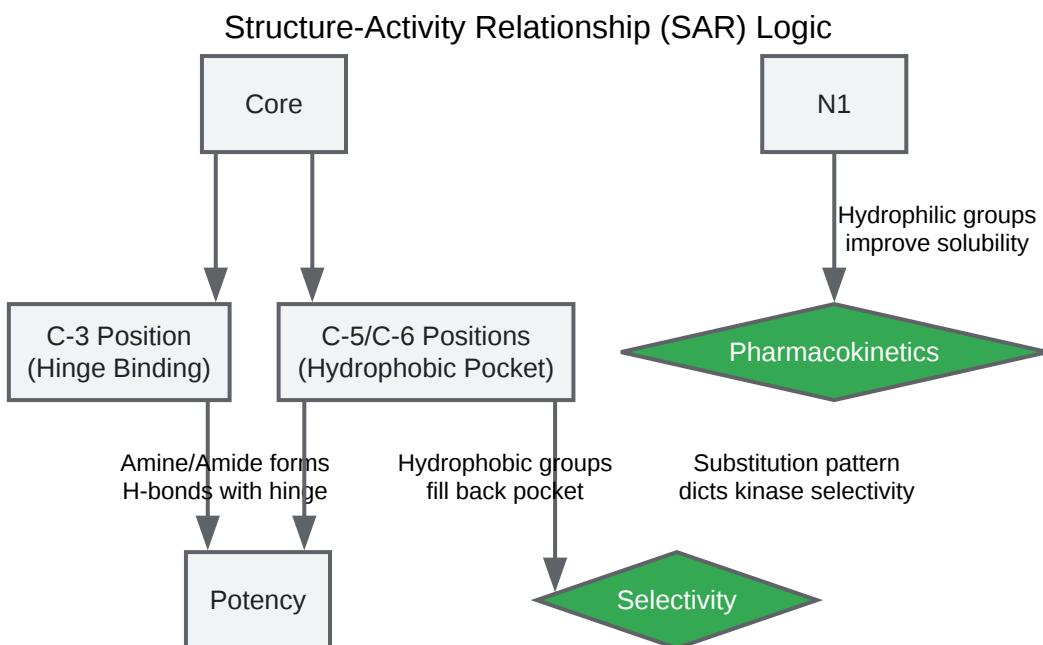
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Caption: Experimental workflow for the discovery and development of 1H-indazole kinase inhibitors.

AXL Receptor Tyrosine Kinase Signaling Pathway

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Caption: Inhibition of the AXL signaling pathway by **1H-indazole-3-carbonitrile** derivatives.[14]



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Caption: Key structure-activity relationships for 1H-indazole kinase inhibitors.[\[1\]](#)

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